N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide

CBP/p300 bromodomain epigenetic chemical probe structure-activity relationship

N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide is a synthetic small molecule built on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, a heterocyclic core recognized in medicinal chemistry as an N-acetyl-lysine mimetic and a key structural component of CBP/P300 bromodomain inhibitors. The compound features an N-cyclopentyl acetamide side chain at the 4-position of the benzoxazepine ring, distinguishing it from both the unsubstituted parent acetamide and other 4-substituted analogs such as the chemical probe I-CBP112 (4-propanoyl substituted).

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 2097863-01-7
Cat. No. B2760006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide
CAS2097863-01-7
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESC1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2
InChIInChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19)
InChIKeyBEQKHLLSFZBKBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide (CAS 2097863-01-7): Chemical Class, Core Scaffold, and Procurement Context


N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide is a synthetic small molecule built on the 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, a heterocyclic core recognized in medicinal chemistry as an N-acetyl-lysine mimetic and a key structural component of CBP/P300 bromodomain inhibitors [1]. The compound features an N-cyclopentyl acetamide side chain at the 4-position of the benzoxazepine ring, distinguishing it from both the unsubstituted parent acetamide and other 4-substituted analogs such as the chemical probe I-CBP112 (4-propanoyl substituted). This scaffold has been validated in multiple chemical probe and lead optimization campaigns, particularly for epigenetic targets, providing a structurally defined starting point for selectivity engineering .

Why Generic Substitution of N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide (CAS 2097863-01-7) Carries Procurement Risk


The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold is not a single pharmacophore but a privileged template whose biological activity profile—including target engagement, selectivity, and ADME properties—is exquisitely sensitive to the nature of the N-4 substituent [1]. Published structure–activity relationship (SAR) studies on CBP/P300 bromodomain inhibitors demonstrate that replacing the 4-propanoyl group of I-CBP112 with other acyl, alkyl, or amide substituents can alter binding affinity by orders of magnitude and shift selectivity across the bromodomain family [1]. The N-cyclopentyl acetamide side chain present in this compound introduces a distinct steric and electronic environment relative to commonly cataloged benzoxazepine building blocks or tool compounds. Substituting a generic benzoxazepine analog—even one with the same core—without confirming equivalent functional activity therefore risks invalidating comparative biological assays, misattributing structure–activity relationships, and compromising the reproducibility of target engagement studies.

Quantitative Differential Evidence for N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide (CAS 2097863-01-7) Versus In-Class Alternatives


N-4 Substituent Divergence: Cyclopentyl Acetamide vs. Propanoyl (I-CBP112) and Its Impact on CBP/p300 Bromodomain Binding

The target compound differs from the well-characterized chemical probe I-CBP112 at the N-4 position: it bears an N-cyclopentyl acetamide group rather than a propanoyl group. In published CBP/p300 bromodomain SAR, the N-4 substituent directly contacts the acetyl-lysine binding pocket, and modifications at this position produce large changes in affinity [1]. I-CBP112 exhibits a KD of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 . While direct affinity data for the target compound have not been reported in peer-reviewed literature, the structural divergence at this critical vector predicts a distinct selectivity and potency profile relative to I-CBP112. This creates a specific procurement rationale: the target compound can serve as a matched-pair comparator to I-CBP112 for deconvoluting the contribution of the N-4 substituent to target engagement and off-target liability.

CBP/p300 bromodomain epigenetic chemical probe structure-activity relationship

Lipophilic Ligand Efficiency and Predicted CNS Permeability: Cyclopentyl Amide vs. Unsubstituted Acetamide and Propanoyl Analogs

The N-cyclopentyl group confers higher lipophilicity (clogP) and topological polar surface area (TPSA) values distinct from both the unsubstituted 2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide and the propanoyl analog I-CBP112. Based on the molecular formula C16H22N2O2 and calculated properties (MW = 274.36 g/mol), the target compound occupies physicochemical space consistent with CNS drug-likeness, whereas I-CBP112 (MW ≈ 521 g/mol, TPSA > 80 Ų) lies outside typical CNS permeability limits [1]. The absence of the bulky 7-(3,4-dimethoxyphenyl) and 9-[(1-methylpiperidin-3-yl)methoxy] substituents present in I-CBP112 further differentiates the target compound's molecular recognition profile. This divergence in key physicochemical descriptors means the two compounds cannot be used interchangeably for studies requiring orthogonal property profiles, such as cellular permeability assays or in vivo pharmacokinetic studies.

lipophilic ligand efficiency CNS drug design physicochemical property optimization

Scaffold-Based Selectivity Profiling: 1,4-Benzoxazepine vs. 1,5-Benzoxazepine Congeners

The 1,4-benzoxazepine scaffold (oxygen at position 1, nitrogen at position 4) is geometrically and electronically distinct from the 1,5-benzoxazepine regioisomer (oxygen at position 1, nitrogen at position 5). In published biological evaluations, 1,5-benzoxazepine derivatives have shown anticancer activity through tubulin/microtubule modulation (e.g., pyrrolo-1,5-benzoxazepines inducing apoptosis in CML cells [1]) and acetylcholinesterase inhibition (IC50 = 6.98 μM for an acridane-fused 1,5-benzoxazepine [2]). In contrast, the 1,4-benzoxazepine scaffold—the regioisomer of the target compound—has been validated specifically for bromodomain inhibition (CBP/p300) with nanomolar affinity and selectivity over other bromodomain family members [3]. This regioisomeric selectivity divergence means that sourcing a 1,5-benzoxazepine analog for an epigenetic target screen would yield false-negative results, while the 1,4-benzoxazepine scaffold is the appropriate chemotype for bromodomain-targeted probe development.

benzoxazepine regioisomerism target selectivity medicinal chemistry scaffold

Metabolic Stability Differentiation: Cyclopentyl Amide vs. N-Acyl and N-Alkyl Benzoxazepine Analogs

The N-cyclopentyl acetamide group is expected to exhibit differential metabolic stability compared to N-alkyl (e.g., N-methyl, N-ethyl) or N-acyl (e.g., N-acetyl, N-propanoyl) benzoxazepine analogs. N-dealkylation is a common Phase I metabolic pathway for tertiary amine-containing heterocycles, while amide hydrolysis is mediated by ubiquitous esterases/amidases [1]. The cyclopentyl ring introduces steric hindrance at the amide nitrogen, which may reduce susceptibility to both oxidative N-dealkylation (due to the absence of an α-hydrogen on the cyclopentyl ring in the direct N–CH2 axis) and amidase-mediated hydrolysis relative to linear N-alkyl amides. No experimental metabolic stability data for the target compound have been published, but this structural rationale supports its selection over simpler N-methyl or N-ethyl acetamide analogs when metabolic soft spots associated with N-substituent lability are a concern in the screening cascade [1].

metabolic stability amide bond metabolism N-dealkylation

Recommended Research and Procurement Application Scenarios for N-Cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide (CAS 2097863-01-7)


Matched-Pair Comparator for I-CBP112 in CBP/p300 Bromodomain Target Engagement Assays

Use the target compound as a structurally matched negative control or selectivity probe alongside I-CBP112 in CBP/p300 bromodomain AlphaScreen, fluorescence polarization, or SPR assays. The N-cyclopentyl acetamide at the N-4 position replaces the propanoyl group of I-CBP112, allowing researchers to isolate the contribution of this key pharmacophoric vector to bromodomain binding affinity and selectivity [1]. This application is directly informed by the N-4 substituent divergence evidence established in Section 3.

CNS-Permeable Benzoxazepine Probe for Epigenetic Target Screening

Deploy the compound in cellular assays requiring passive blood–brain barrier penetration. Its lower molecular weight (~274 g/mol) and reduced TPSA relative to I-CBP112 and other substituted benzoxazepine probes align with CNS drug-likeness criteria, addressing the permeability limitations of larger benzoxazepine chemical probes [1]. This scenario is supported by the physicochemical differentiation evidence in Section 3.

Regioisomer-Specific Library Design for Bromodomain vs. Tubulin/AChE Selectivity Profiling

Incorporate the 1,4-benzoxazepine scaffold (as opposed to 1,5-benzoxazepine) into focused compound libraries for epigenetic reader domain screening. The target compound serves as a core scaffold representative that avoids the tubulin polymerization and acetylcholinesterase polypharmacology associated with the 1,5-regioisomeric series, thereby reducing false-positive hit rates in bromodomain-targeted screens [1]. This scenario directly derives from the regioisomeric selectivity evidence in Section 3.

Metabolic Soft-Spot Probing in N-4 Substituent SAR Studies

Employ the N-cyclopentyl acetamide compound in hepatic microsome or hepatocyte stability assays to experimentally test the hypothesis that cyclic tertiary amide N-substituents reduce Phase I oxidative metabolism relative to linear N-alkyl chains. Comparison with N-methyl or N-ethyl acetamide benzoxazepine analogs can quantify the metabolic stabilization effect, informing the design of benzoxazepine-based leads with improved pharmacokinetic profiles. This application follows from the metabolic stability class-level inference in Section 3 [1].

Quote Request

Request a Quote for N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.